molecular formula C24H21NO5S B2661857 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-26-8

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2661857
CAS RN: 1114886-26-8
M. Wt: 435.49
InChI Key: WZBJGCRAXAKFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazine derivative, which is a type of organic compound containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a dimethoxyphenyl group and a methylphenyl group, and it also contains two oxygen atoms, indicating that it is a dioxido derivative .


Molecular Structure Analysis

The molecular formula of this compound is C24H21NO5S, and its molecular weight is 435.492 Da . It contains several functional groups, including two methoxy groups, a benzothiazine ring, and a carbonyl group. These functional groups can have significant effects on the compound’s chemical behavior and reactivity.


Physical And Chemical Properties Analysis

Some of the computed properties of this compound include a XLogP3-AA value of 5.3, indicating its lipophilicity, and a topological polar surface area of 62.8 Ų, which can give an indication of its ability to form hydrogen bonds .

Scientific Research Applications

Oxidative Synthesis Applications

The reaction of related phenyl methanone compounds with ceric ammonium nitrate has been explored for synthesizing xanthones and related products, showcasing a novel transformation with potential implications in synthetic chemistry (Johnson et al., 2010).

Bromination and O-demethylation

Bromination studies of dimethoxyphenyl methanone derivatives have led to the isolation of new bromophenol derivatives through selective O-demethylation. This chemical modification technique offers pathways for creating diverse molecular structures with potential biological activity (Çetinkaya et al., 2011).

Inhibitory Properties and Potential Drug Development

Research on bromophenols derived from dimethoxyphenyl methanone compounds has demonstrated inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting potential applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antioxidant Properties

The synthesis of diphenylmethane derivative bromophenols, including natural products, has been studied for their antioxidant properties. These compounds have shown effective antioxidant power in various in vitro assays, indicating their potential use in mitigating oxidative stress-related conditions (Balaydın et al., 2010).

Anti-tumor Applications

Derivatives based on the structure of benzofuran-2-carboxylic acid ethyl ester, similar to the queried compound, have been designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines. These findings provide a foundation for developing new anticancer agents (Hayakawa et al., 2004).

These examples underscore the broad range of scientific research applications for compounds related to "4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic chemistry and drug development to antioxidant and anticancer studies. Further research could unveil more specific uses of the compound .

properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-13-20(29-2)21(14-18)30-3)19-6-4-5-7-22(19)31(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJGCRAXAKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.